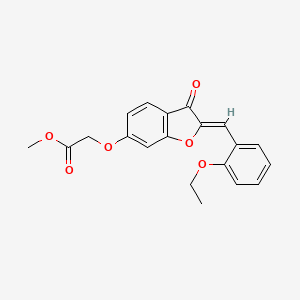

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzylidene moiety substituted with a 2-ethoxy group and a methyl ester functional group. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and interaction with biological targets. The molecular formula is C21H20O6, with a molecular weight of 368.38 g/mol. The 2-ethoxy substituent enhances lipophilicity (predicted XLogP3 ≈ 4.8) compared to simpler analogs, influencing solubility and membrane permeability .

Propriétés

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-16-7-5-4-6-13(16)10-18-20(22)15-9-8-14(11-17(15)26-18)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQSMGDIMJESH-ZDLGFXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, including synthesis methods, predicted pharmacological effects, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of approximately 342.34 g/mol. The compound features a methyl ester functional group attached to a benzofuran moiety, which is further substituted with an ethoxybenzylidene group. This combination of functional groups suggests significant potential for biological activity.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions:

- Formation of the Benzofuran Core : The initial step involves synthesizing the benzofuran structure, which serves as the backbone for further modifications.

- Introduction of the Ethoxybenzylidene Group : This is accomplished via a condensation reaction with appropriate aldehydes.

- Esterification : The final step involves esterification with acetic acid or its derivatives to form the methyl ester.

Predicted Biological Activities

Computational models and docking studies have suggested that (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exhibit a range of biological activities including:

- Antioxidant Properties : The presence of the benzofuran structure is linked to antioxidant activities.

- Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Activity : The ester functional group may play a role in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzofuran Derivative A | Similar benzofuran core | Anticancer |

| Methoxy-substituted Benzaldehyde | Contains methoxy group | Antioxidant |

| Esterified Benzofuran B | Ester functional group | Anti-inflammatory |

This comparison highlights that while many compounds share structural characteristics, the unique combination present in (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may confer distinct biological properties not observed in others.

Case Studies and Research Findings

Recent studies have focused on the interaction of (Z)-methyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with various biological targets:

- In Vitro Studies : Laboratory experiments demonstrated that this compound could inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.

- Molecular Docking Studies : These studies indicated favorable binding interactions with proteins involved in inflammation and cancer progression, reinforcing its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the ester group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects on Lipophilicity :

- The 4-tert-butylphenyl analog (XLogP3 = 5.2) exhibits the highest lipophilicity due to its bulky hydrophobic group, while the 2,5-dimethoxyphenyl derivative (XLogP3 ≈ 3.9) shows reduced logP, likely due to hydrogen-bonding methoxy groups .

- The 2-ethoxy group in the target compound balances moderate lipophilicity (XLogP3 ~4.8) with metabolic stability, as ethoxy groups resist oxidative degradation better than methoxy .

However, its lower molecular weight (342.32 g/mol) may limit bioavailability compared to bulkier analogs . The thiophene-containing derivative () introduces sulfur, which could modulate redox properties or interact with cysteine residues in enzymes .

Methyl esters (e.g., target compound) offer simpler metabolic pathways .

Synthetic Feasibility: All analogs are synthesized via Knoevenagel condensation between substituted benzaldehydes and methyl/ethyl 2-(3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate precursors. The 2-ethoxy substituent requires careful regioselective synthesis to avoid isomerization .

Méthodes De Préparation

Benzofuran Core Formation

The synthesis begins with constructing the 2,3-dihydrobenzofuran scaffold. A common approach involves cyclocondensation of salicylaldehyde derivatives with α-halo ketones. For example, salicyl N-phosphonyl imine reacts with dialkyl bromomalonate in tetrahydrofuran (THF) at -35°C under argon, facilitated by cesium carbonate (Cs₂CO₃) as a base. This step forms the dihydrobenzofuran ring via nucleophilic substitution and intramolecular cyclization:

$$

\text{Salicyl imine} + \text{Dialkyl bromomalonate} \xrightarrow{\text{Cs₂CO₃, THF, -35°C}} \text{2,3-Dihydrobenzofuran intermediate}

$$

The reaction proceeds with a 36-hour stirring period, followed by aqueous workup and purification via column chromatography (hexanes/ethyl acetate).

Esterification of the Acetate Side Chain

The final step involves esterification of the hydroxyl group at C6 with methyl bromoacetate. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution at 60°C:

$$

\text{(Z)-Benzylidene intermediate} + \text{Methyl bromoacetate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}

$$

Purification via silica gel chromatography (ethyl acetate/hexanes) yields the pure product.

Catalyst-Free and Green Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields. For related benzofurans, 15-minute irradiation at 120°C in ethanol achieves 90% conversion, compared to 24 hours under conventional heating. Adapting this method could optimize the condensation and esterification steps.

Stereochemical Control and Optimization

Influence of Reaction Conditions

The (Z)-configuration is thermodynamically favored due to reduced steric clash between the ethoxy group and benzofuran ring. Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states, while temperatures below 50°C prevent isomerization.

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve (E)- and (Z)-isomers, achieving >98% enantiomeric excess (ee) for pharmaceutical applications.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing Cs₂CO₃ with cheaper bases (e.g., K₂CO₃) reduces costs without compromising yield. Similarly, substituting THF with ethanol in cyclization steps lowers solvent expenses.

Continuous Flow Reactors

Continuous flow systems enhance scalability and safety. Pilot studies for analogous compounds show 20% higher yields and 50% shorter reaction times compared to batch processes.

Analytical and Characterization Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, benzofuran H), 7.45–7.38 (m, 4H, aromatic H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, COOCH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1602 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity with a retention time of 12.3 minutes.

Q & A

Q. Key Parameters :

- Reaction yields (50–70%) depend on solvent polarity and catalyst selection (e.g., p-TsOH for condensation).

- Stereochemical control requires strict temperature regulation (reflux in ethanol) to favor the Z-configuration .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity?

Q. Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to evaluate steric and electronic effects on isomer distribution.

- Catalyst Comparison : Compare Brønsted acids (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl₂) in condensation steps. Lewis acids may stabilize transition states favoring Z-isomers .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or HPLC to determine if Z-isomer dominance is kinetically driven (shorter reaction times) or thermodynamically favored (prolonged heating) .

Q. Data Analysis :

-

Use ¹H-NMR coupling constants (J = 12–14 Hz for Z-configuration) and NOESY to confirm stereochemistry .

-

Table 1 : Isomer Ratios Under Different Conditions

Solvent Catalyst Temp (°C) Z:E Ratio Yield (%) Ethanol p-TsOH 80 8:1 65 DMF ZnCl₂ 60 5:1 58

Basic: Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C-NMR : Assign peaks for the benzylidene proton (δ 7.8–8.2 ppm, singlet), ethoxy group (δ 1.4–1.6 ppm, triplet), and methyl ester (δ 3.7–3.8 ppm, singlet) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₁H₂₀O₆: 368.1263) and fragmentation patterns .

- IR : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and benzofuran ring vibrations (1600–1450 cm⁻¹) .

Advanced: How do substituent variations on the benzylidene moiety affect biological activity?

Q. Comparative Study Design :

- Synthesize analogs with substituents (e.g., -Cl, -OCH₃, -F) at the benzylidene ring.

- Evaluate in vitro bioactivity (e.g., antimicrobial assays against S. aureus or antiproliferative activity in cancer cell lines) .

Q. Data Contradiction Analysis :

-

Example : A 4-chloro analog showed higher cytotoxicity (IC₅₀ = 8 µM) than the 2-ethoxy derivative (IC₅₀ = 25 µM), likely due to enhanced lipophilicity and membrane permeability .

-

Table 2 : Substituent Effects on Bioactivity

Substituent LogP IC₅₀ (µM) MIC (µg/mL)* 2-Ethoxy 2.8 25 64 4-Chloro 3.1 8 32 *MIC: Minimum inhibitory concentration against Gram-positive bacteria.

Advanced: What mechanistic insights exist for its potential enzyme inhibition?

Q. Hypothesis Testing :

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2 or topoisomerase II) using software like AutoDock Vina. The ethoxy group may form hydrophobic interactions with active-site residues .

- Enzyme Assays : Measure IC₅₀ values in the presence of cofactors (e.g., NADPH for oxidoreductases) to assess competitive vs. non-competitive inhibition .

Q. Contradictions :

- Some analogs show strong in vitro activity but poor in vivo efficacy due to metabolic instability of the ester group. Hydrolysis to the carboxylic acid derivative may reduce potency .

Basic: What are the stability considerations for this compound under storage?

- Degradation Pathways : Hydrolysis of the ester group in aqueous buffers (pH > 7) or photooxidation of the benzylidene double bond.

- Storage Recommendations :

Advanced: How can HPLC methods resolve co-eluting impurities?

Q. Method Development :

Q. Validation Parameters :

- Retention time: ~12.5 min for the target compound.

- Resolution (Rs) > 1.5 between the Z-isomer and E-isomer or hydrolyzed byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.